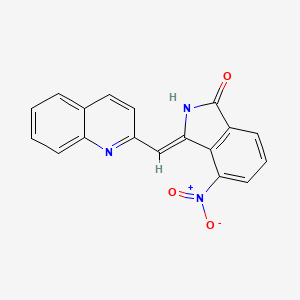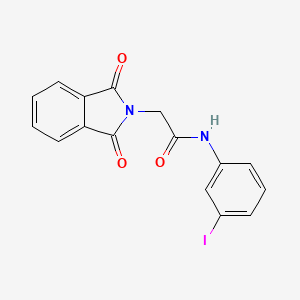![molecular formula C28H24ClN3O5 B11651565 2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11651565.png)
2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline intermediate, which can be synthesized through a Friedländer quinoline synthesis. This involves the condensation of aniline derivatives with ketones under acidic conditions.
Next, the intermediate is reacted with 2-bromoacetyl-4-nitro-1H-isoindole-1,3(2H)-dione in the presence of a base such as potassium carbonate to form the final product. The reaction conditions often require refluxing in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro group or the chloro group, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy or thiol-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be studied through in vitro and in vivo assays.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
作用機序
The mechanism of action of 2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline
- 2-bromoacetyl-4-nitro-1H-isoindole-1,3(2H)-dione
- 4-nitro-1H-isoindole-1,3(2H)-dione
Uniqueness
The uniqueness of 2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione lies in its combined structural features, which include both a quinoline and an isoindole moiety
特性
分子式 |
C28H24ClN3O5 |
|---|---|
分子量 |
518.0 g/mol |
IUPAC名 |
2-[2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-oxoethyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C28H24ClN3O5/c1-27(2)16-28(3,17-11-13-18(29)14-12-17)20-8-4-5-9-21(20)31(27)23(33)15-30-25(34)19-7-6-10-22(32(36)37)24(19)26(30)35/h4-14H,15-16H2,1-3H3 |
InChIキー |
SDKSADDGBSIUPT-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-])(C)C5=CC=C(C=C5)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1Z)-1-[(2E)-(3-fluorobenzylidene)hydrazinylidene]-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11651486.png)
![(5Z)-2-imino-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11651487.png)

![propan-2-yl 4-{(4Z)-3-methyl-4-[4-(morpholin-4-yl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B11651498.png)
![Ethyl 4-({2-[benzyl(phenylsulfonyl)amino]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B11651506.png)
![N-[(E)-(2-hydroxy-1-naphthyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B11651513.png)
![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]benzamide](/img/structure/B11651516.png)

![(6Z)-5-Imino-6-[(3-methoxy-4-{2-[2-(prop-2-EN-1-YL)phenoxy]ethoxy}phenyl)methylidene]-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11651521.png)
![ethyl 3-(3-{(E)-[1-(2,3-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11651522.png)
![ethyl (2Z)-2-(4-fluorobenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11651529.png)
![N-phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11651533.png)
![(2E)-2-(4-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11651552.png)
![(2Z)-2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11651558.png)
